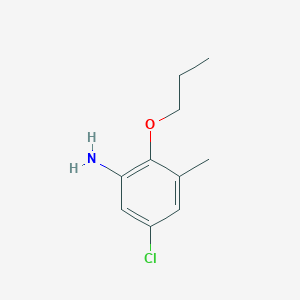

5-Chloro-3-methyl-2-propoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

5-chloro-3-methyl-2-propoxyaniline |

InChI |

InChI=1S/C10H14ClNO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h5-6H,3-4,12H2,1-2H3 |

InChI Key |

RMYYUFDYFOEGSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Regioselectivity and Electronic Effects of Substituents

The amino (-NH2) and propoxy (-OPr) groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity. byjus.comdoubtnut.comlibretexts.org They are ortho-, para-directing. The methyl group (-CH3) is a weaker activating group that directs ortho- and para- through an inductive effect. youtube.com Conversely, the chloro (-Cl) group is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.org

In 5-Chloro-3-methyl-2-propoxyaniline, the positions open for electrophilic attack are C4 and C6. The directing effects of the substituents are as follows:

Amino group (at C1): Strongly directs to C2 (blocked), C4, and C6.

Propoxy group (at C2): Strongly directs to C1 (blocked), C3 (blocked), and C5 (blocked).

Methyl group (at C3): Weakly directs to C2 (blocked), C4, and C6.

Chloro group (at C5): Deactivates but directs to C2 (blocked), C4, and C6.

Considering the combined electronic effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effects of the amino and propoxy groups are expected to dominate. Steric hindrance from the adjacent propoxy and methyl groups might influence the relative rates of substitution at the C4 and C6 positions.

Kinetic versus Thermodynamic Control in Substitution Reactions

In electrophilic aromatic substitution reactions, the distinction between kinetic and thermodynamic control can be significant. Kinetic control favors the product that is formed fastest, which is often determined by the stability of the transition state, while thermodynamic control favors the most stable product. Factors such as reaction temperature and the nature of the electrophile can influence which pathway predominates. For sterically hindered substrates, the kinetically favored product may be the one formed at the less sterically hindered position, while the thermodynamically favored product may be the one with the most stable arrangement of substituents. Without experimental data for this compound, it is difficult to predict the precise outcome under different reaction conditions.

Reactions of the Primary Amino Group

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amino group of this compound is expected to undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com This reaction would form the corresponding arenediazonium salt. The stability of this diazonium salt would be influenced by the substituents on the ring.

The resulting diazonium salt would be a versatile intermediate for various transformations. For instance, in Sandmeyer reactions, the diazonium group can be replaced by a variety of nucleophiles, such as halides (Cl, Br) or cyanide (-CN), using copper(I) salts as catalysts. youtube.com This would provide a route to a range of other substituted benzene (B151609) derivatives. The presence of multiple substituents on the aniline ring, particularly the ortho-propoxy and methyl groups, could potentially influence the rate and efficiency of the diazotization and subsequent Sandmeyer reactions due to steric hindrance around the amino group. nih.govresearchgate.net

Condensation Reactions with Carbonyl Compounds

Primary aromatic amines like this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The rate and equilibrium of this reaction would be influenced by the steric hindrance around the amino group and the electronic nature of the substituents on the aniline ring.

Oxidation Pathways of Aromatic Amines

Aromatic amines are susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. cdnsciencepub.comacs.orgresearchgate.net The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials. rsc.org The presence of electron-donating groups like the amino, propoxy, and methyl groups in this compound would make the ring highly susceptible to oxidation. acs.org The specific oxidation products of this compound would depend on the chosen oxidizing agent and the control of the reaction parameters.

Reactivity of the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key site for various chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Its reactivity is primarily governed by the electronic effects of the other substituents on the ring—the electron-donating amino and propoxy groups and the weakly electron-donating methyl group. These groups, particularly the amino and propoxy groups in the ortho and para positions relative to the chlorine, can influence the feasibility and outcome of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. nih.govyoutube.com

In the case of this compound, the amino and propoxy groups are electron-donating, which generally deactivates the ring towards traditional SNAr reactions. However, the specific positioning of these groups can still allow for some reactivity, particularly with strong nucleophiles or under forcing conditions. The reaction is often regioselective, with the nucleophile attacking the carbon atom bearing the chlorine. nih.gov The reaction conditions, including the choice of nucleophile, solvent, temperature, and the potential use of a base, are critical in determining the success and yield of the substitution. beilstein-journals.orgmdpi.com

Table 1: Hypothetical SNAr Reactions of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Methoxide | Sodium methoxide | Methanol | 80 | 5-Methoxy-3-methyl-2-propoxyaniline |

| Amine | Ammonia | NMP | 150 | 3-Methyl-2-propoxyaniline-5-amine |

| Thiolate | Sodium thiophenoxide | DMF | 100 | 3-Methyl-5-(phenylthio)-2-propoxyaniline |

This table is illustrative and based on general principles of SNAr reactions. Actual reaction outcomes would require experimental verification.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The chloro substituent of this compound can serve as a handle for these powerful transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would be expected to yield a 5-aryl-3-methyl-2-propoxyaniline derivative. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govrug.nl Reacting this compound with an alkene like methyl acrylate, under typical Heck conditions (palladium catalyst, base, and a suitable solvent), would be expected to produce a methyl (E)-3-(5-amino-3-methyl-2-propoxyphenyl)acrylate derivative. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne, such as phenylacetylene, would lead to the formation of a 5-(phenylethynyl)-3-methyl-2-propoxyaniline. Mild reaction conditions are often employed, and the choice of base is important for the reaction's success. wikipedia.org

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-3-methyl-2-propoxyaniline |

| Heck | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Methyl (E)-3-(5-amino-3-methyl-2-propoxyphenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)-3-methyl-2-propoxyaniline |

This table presents plausible reaction schemes based on established cross-coupling methodologies.

Reactions Involving the Propoxy Ether Linkage

The propoxy ether group in this compound is generally stable but can undergo specific reactions under certain conditions.

The cleavage of the ether bond typically requires strong acidic conditions, often with hydrohalic acids like HBr or HI. wikipedia.orglongdom.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgchemistrysteps.comlibretexts.org In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aromatic C-O bond is stronger and less susceptible to nucleophilic attack. longdom.orglibretexts.org Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 5-chloro-3-methyl-2-aminophenol and 1-bromopropane.

While less common for simple ethers, rearrangement reactions can occur under specific conditions, often involving intramolecular migration of a group. curlyarrows.comslideshare.netwikipedia.org For a molecule like this compound, a Claisen-type rearrangement is not possible as it requires an allyl aryl ether. Other rearrangements, such as those involving carbocation intermediates, are unlikely under typical conditions due to the stability of the aromatic system. masterorganicchemistry.com More complex, multi-step synthetic sequences could potentially lead to rearrangements, but these are not direct reactions of the propoxy group itself. wiley-vch.de

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are primarily associated with the aniline moiety. Aniline and its derivatives can undergo oxidation to form various products, including radical cations, imines, and polymeric materials. youtube.comnih.gov The one-electron oxidation of substituted anilines leads to the formation of aniline radical cations. acs.org The stability and subsequent reactivity of these radical cations are influenced by the nature and position of the substituents on the aromatic ring. umn.eduacs.org

The electron-donating amino, propoxy, and methyl groups in this compound would be expected to lower its oxidation potential compared to unsubstituted aniline, making it more susceptible to oxidation. umn.edu The electrochemical oxidation of anilines can be complex, often involving initial electron transfer to form a radical cation, which can then undergo further reactions such as deprotonation, dimerization, or polymerization. nih.gov The specific electrochemical behavior of this compound would depend on factors such as the electrode material, solvent, and pH of the medium.

Oxidation Potentials and Electron Transfer Mechanisms

The electrochemical behavior of this compound is a critical aspect of its reactivity profile. The oxidation potential provides insight into the ease with which the molecule can lose electrons, a fundamental step in electropolymerization and other chemical reactions. Studies on substituted anilines have shown that the nature and position of substituents on the aromatic ring significantly influence the electron density of the amine group, thereby affecting the oxidation potential.

While specific experimental values for this compound are not extensively documented in publicly available literature, we can infer its behavior based on the electronic effects of its substituents. The chloro group at the 5-position is an electron-withdrawing group through its inductive effect, which would be expected to increase the oxidation potential compared to unsubstituted aniline. Conversely, the methyl group at the 3-position and the propoxy group at the 2-position are electron-donating groups. The interplay of these opposing electronic effects will determine the final oxidation potential of the molecule.

The mechanism of electron transfer in aniline derivatives typically proceeds through the formation of a radical cation upon the initial oxidation step. This radical cation is a key intermediate in the subsequent polymerization process. The stability of this radical cation is influenced by the substituents on the aniline ring.

Electropolymerization Studies for Material Formation

The ability of this compound to undergo electropolymerization is a key area of interest for the synthesis of novel polymeric materials. Electropolymerization is a process where a monomer is oxidized at an electrode surface to form a polymer film. The resulting polymer, poly(this compound), would possess properties that are a direct consequence of the monomer's structure.

The polymerization mechanism is believed to involve the coupling of the radical cations formed during the initial oxidation. This coupling can occur at various positions on the aniline ring, leading to different polymer structures, including head-to-tail and head-to-head linkages. The presence of the chloro, methyl, and propoxy substituents will sterically and electronically guide the polymerization pathway, influencing the regularity and properties of the resulting polymer chain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings that strictly adheres to the provided outline for this particular compound. The creation of such an article would require access to primary research data that does not appear to have been published.

To provide scientifically accurate and verifiable information, the content of the requested article is contingent on the existence and accessibility of these experimental results. Without such sources, any attempt to populate the requested sections would be speculative and would not meet the required standards of a professional, authoritative, and factual scientific article.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy is a vital tool for probing the electronic structure of a molecule. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy orbitals, while fluorescence spectroscopy observes the emission of light as electrons relax from an excited state.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of 5-Chloro-3-methyl-2-propoxyaniline is predicted to be dominated by π → π* transitions associated with the benzene (B151609) ring. The aniline (B41778) moiety, with its nitrogen lone pair, and the chloro, methyl, and propoxy substituents act as auxochromes, modifying the energy and intensity of these transitions. The lone pair on the nitrogen atom of the amino group and the oxygen of the propoxy group can also participate in n → π* transitions.

The primary chromophore is the substituted benzene ring. The presence of the amino group (an activating group) and the chloro group (a deactivating group) will influence the position of the absorption maxima (λmax). Generally, anilines exhibit two main absorption bands: a high-energy band around 230-240 nm and a lower-energy band around 280-290 nm. The substitution pattern on this compound is expected to cause a bathochromic (red) shift in these bands compared to unsubstituted aniline.

Hypothetical UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) for π → π | Predicted Molar Absorptivity (ε, M-1cm-1) | Predicted λmax (nm) for n → π | Predicted Molar Absorptivity (ε, M-1cm-1) |

| Hexane | ~245, ~295 | ~8,000, ~1,500 | ~340 | ~100 |

| Ethanol (B145695) | ~250, ~300 | ~8,500, ~1,600 | Not distinctly observed | - |

Solvatochromism and Environmental Effects on Electronic Structure

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides insight into the change in dipole moment upon electronic excitation. It is anticipated that this compound would exhibit solvatochromic effects.

In nonpolar solvents, the molecule exists in its ground state electronic configuration. In polar solvents, the solvent molecules will arrange themselves around the solute molecule, stabilizing both the ground and excited states. If the excited state is more polar than the ground state, a bathochromic shift is expected with increasing solvent polarity. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would be observed. For many substituted anilines, the excited state is more polar, leading to a red shift in more polar solvents.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

Accurate Mass Determination and Isotopic Fingerprinting

The exact mass of this compound (C10H14ClNO) can be calculated with high precision. The presence of chlorine is particularly significant due to its isotopic pattern. Chlorine has two stable isotopes, 35Cl (75.77% abundance) and 37Cl (24.23% abundance). This results in a characteristic M+2 peak in the mass spectrum, where the M peak corresponds to the molecule with 35Cl and the M+2 peak to the molecule with 37Cl, with a relative intensity ratio of approximately 3:1.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z ([M+H]+) for 35Cl | Calculated m/z ([M+H]+) for 37Cl |

| C10H15ClNO+ | 200.0837 | 202.0807 |

Mechanistic Insights from Ion Fragmentation Patterns

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for ethers is the loss of the alkyl group. In this case, the loss of a propyl radical (C3H7•) from the molecular ion would be a likely primary fragmentation step. Alpha-cleavage next to the nitrogen of the aniline group is also a probable pathway. The fragmentation pattern will be influenced by the site of ionization.

Predicted Key Fragment Ions

| m/z (for 35Cl) | Proposed Fragment Structure/Loss |

| 157 | [M - C3H7]+ |

| 142 | [M - C3H7 - CH3]+ |

| 127 | [M - C3H7 - Cl]+ |

| 106 | [C7H8N]+ |

X-ray Crystallography and Solid-State Structural Analysis

The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the amino group (N-H···N or N-H···O) and van der Waals forces. The presence of the chloro and methyl groups would also affect the packing arrangement. The propoxy chain may exhibit some conformational disorder within the crystal lattice. Due to the lack of experimental data, a specific crystal system and space group cannot be predicted.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, several key interactions are expected to dictate its solid-state architecture. The primary amine (-NH2) group is a potent hydrogen bond donor, while the oxygen of the propoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. The chlorine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile.

Based on studies of other substituted anilines, it is plausible that this compound would form centrosymmetric dimers or catemeric chains through N-H···N or N-H···O hydrogen bonds. The presence of the chloro and methyl groups will introduce steric and electronic effects that influence the preferred packing motifs.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bonding | N-H (amine) | N (amine), O (propoxy) | Formation of dimers or chains, primary structural motif. |

| Halogen Bonding | C-Cl | N (amine), O (propoxy) | Directional interaction influencing molecular alignment. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to lattice stability through parallel ring stacking. |

| Van der Waals Forces | All atoms | All atoms | Overall cohesive energy of the crystal. |

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures, leading to variations in physical properties such as melting point, solubility, and stability. Many organic compounds, including aniline derivatives, are known to exhibit polymorphism.

The existence of multiple functional groups in this compound that can participate in various intermolecular interactions increases the likelihood of polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can favor the formation of different polymorphs. For instance, a rapidly cooled solution might yield a metastable kinetic polymorph, while slow evaporation could produce the more stable thermodynamic form.

Crystallization engineering is the deliberate design and control of crystal structures to achieve desired physical and chemical properties. For this compound, this could involve several strategies:

Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during crystal growth.

Use of Additives: Tailor-made additives can inhibit the growth of certain crystal faces or promote the formation of a specific polymorph.

Controlled Cooling Profiles: The rate of cooling can be manipulated to control nucleation and growth kinetics, thereby targeting a specific crystalline form.

Table 2: Potential Factors Influencing Polymorphism of this compound

| Factor | Influence on Crystallization | Potential Outcome |

| Solvent Polarity | Affects solute-solvent interactions and intermolecular hydrogen bonding between solute molecules. | Formation of different solvates or polymorphs with distinct packing arrangements. |

| Cooling Rate | Controls the kinetics of nucleation and crystal growth. | Rapid cooling may trap metastable polymorphs; slow cooling favors thermodynamic forms. |

| Temperature | Influences solubility and the relative stability of different crystalline phases. | Different polymorphs may be stable at different temperatures. |

| Presence of Impurities | Can inhibit or promote the growth of specific crystal faces or polymorphs. | Alteration of crystal habit or stabilization of a particular polymorphic form. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 5-Chloro-3-methyl-2-propoxyaniline. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, which has a propoxy chain, this involves a conformational analysis to find the global minimum on the potential energy surface.

The propoxy group can rotate around the C-O bonds, leading to different conformers. Computational software would be used to systematically explore these rotational possibilities and perform geometry optimization for each potential conformer. The optimized geometries would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-Cl, C-N, and C-O bond lengths to be influenced by their electronic environment on the aniline (B41778) ring. The planarity of the amine group and the orientation of the propoxy chain relative to the aromatic ring would be key findings of this analysis.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) Level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-N | ~1.40 Å | |

| C(ring)-O | ~1.37 Å | |

| O-C(propyl) | ~1.43 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-C-N | ~121° | |

| C(ring)-O-C(propyl) | ~118° | |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | ~ -5.5 eV |

| LUMO Energy | ELUMO | - | ~ -0.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | ~ 3.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.5 eV |

| Electrophilicity Index | ω | χ² / (2η) | ~ 1.8 eV |

Note: These values are hypothetical and serve as examples of the data that would be generated from a DFT calculation.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential.

For this compound, the MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, as well as the lone pair of the nitrogen atom. These regions are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and the methyl group, indicating sites for potential nucleophilic attack. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and properties.

NMR Chemical Shifts Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the optimized geometry of this compound would be compared to experimentally obtained spectra if available. Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects in the calculations.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |

| C-Cl | ~128 | Aromatic-H | ~6.8 - 7.2 |

| C-N | ~145 | NH₂ | ~3.5 |

| C-O | ~150 | O-CH₂ | ~3.9 |

| C-CH₃ | ~17 | CH₂-CH₂ | ~1.8 |

| Aromatic Cs | ~115 - 130 | CH₃ (propyl) | ~1.0 |

| Propoxy Cs | ~22, 70 | CH₃ (ring) | ~2.3 |

Note: These are estimated chemical shift ranges. Precise values would result from specific calculations.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental IR and Raman spectra can be made. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkage, and C-Cl stretching. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 4: Hypothetical Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3450 |

| N-H symmetric stretch | ~3350 |

| Aromatic C-H stretch | ~3050 |

| Aliphatic C-H stretch | ~2950 |

| C=C aromatic stretch | ~1600, 1500 |

| C-N stretch | ~1300 |

| C-O-C asymmetric stretch | ~1250 |

| C-Cl stretch | ~700 |

Note: These are typical frequency ranges for the specified functional groups.

Electronic Absorption and Emission Spectra Simulation

The electronic absorption and emission spectra of this compound could be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for predicting the electronic transitions of molecules, which correspond to the absorption of light.

Typically, the geometry of the molecule is first optimized in its ground state using a suitable DFT functional and basis set. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths. These parameters determine the position and intensity of absorption bands in the UV-Vis spectrum. For instance, studies on other chlorinated anilines have utilized methods like B3LYP with a 6-311++G(d,p) basis set to achieve good correlation with experimental spectra. researchgate.net

The simulation of emission spectra (fluorescence) would involve optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference in energy corresponds to the emitted photon.

Table 1: Hypothetical TD-DFT Calculation Parameters for this compound

| Parameter | Value |

| Method | TD-DFT |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) - e.g., Ethanol (B145695) |

| Properties Calculated | Excitation Energies, Oscillator Strengths |

This table represents a typical setup for such a calculation and is not based on actual published data for the target compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the reactivity of molecules like this compound. It allows for the detailed exploration of reaction pathways, which can be challenging to study experimentally.

To study a chemical reaction, for example, the electrophilic substitution on the aniline ring, computational methods are used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Various algorithms, such as the Berny algorithm, are employed for TS optimization.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction.

The activation energy (Ea) of a reaction is a critical parameter that determines its rate. It is calculated as the difference in energy between the transition state and the reactants. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For substituted anilines, computational studies have been used to elucidate the regioselectivity of reactions, explaining why certain isomers are formed preferentially. nih.gov

Table 2: Illustrative Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

This data is illustrative and intended to represent the kind of output obtained from reaction mechanism studies.

Molecular Dynamics Simulations for Non-Biological Systems

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound in a non-biological context, MD simulations can reveal information about its interactions with its environment and its conformational flexibility.

MD simulations can model the behavior of this compound in various solvents. By analyzing the radial distribution functions (RDFs) between atoms of the solute and solvent molecules, specific interactions such as hydrogen bonding can be quantified. For instance, the interaction between the amino group of the aniline and a protic solvent like water or ethanol can be investigated.

Simulations can also be used to study the adsorption and orientation of the molecule on a material surface, which is relevant for applications in materials science. The interaction energy and the preferred binding sites on the surface can be determined.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of non-biological properties, QSPR models are invaluable for predicting the physicochemical characteristics of a compound like "this compound" without the need for extensive experimental measurements. These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties.

Research Findings

Research into the QSPR of substituted anilines, a class to which this compound belongs, has revealed significant correlations between molecular descriptors and various non-biological properties. While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds with chloro, methyl, and alkoxy substitutions provide a strong basis for understanding its likely physicochemical behavior.

Studies on halogenated and alkylated anilines have successfully modeled properties such as boiling point, vapor pressure, and water solubility. For instance, the toxicity of methyl- and/or chloro-substituted anilines has been correlated with the 1-octanol/water partition coefficient (log KOW) and Hammett sigma constants (Σσ), indicating the importance of both hydrophobicity and electronic effects in determining the compound's behavior. A general equation from such studies often takes the form:

Property = a * (log KOW) + b * (Σσ) + c

Where 'a', 'b', and 'c' are constants derived from regression analysis. The log KOW term accounts for the molecule's hydrophobicity, which is influenced by the propoxy and methyl groups, while the Σσ term quantifies the electronic influence of the chloro and amino substituents on the aromatic ring.

Furthermore, QSPR studies on structurally similar compounds, such as halogenated methyl-phenyl ethers, have demonstrated that descriptors related to the electrostatic potential, molecular volume, and frontier molecular orbital energies (EHOMO and ELUMO) are crucial for accurately predicting properties like vapor pressure and aqueous solubility. These findings underscore the multifaceted nature of structure-property relationships, where steric, electronic, and topological features all play a significant role.

For a molecule like this compound, a QSPR model for a non-biological property, such as boiling point, would likely incorporate descriptors that account for:

Molecular Size and Shape: The presence of the propoxy group significantly increases the molecular volume and surface area, which would be expected to lead to a higher boiling point compared to smaller aniline derivatives.

Electronic Effects: The chlorine atom is an electron-withdrawing group, while the methyl and propoxy groups are electron-donating. The interplay of these electronic effects across the aromatic ring influences the molecule's dipole moment and reactivity.

Data Tables

To illustrate the application of QSPR, the following interactive data table presents a hypothetical set of substituted anilines and their predicted non-biological properties based on established QSPR principles. The values for this compound are estimated based on the trends observed for the other compounds.

| Compound | Predicted Boiling Point (°C) | Predicted log KOW | Predicted Water Solubility (mg/L) |

|---|---|---|---|

| Aniline | 184 | 0.90 | 36000 |

| 3-Methylaniline | 203 | 1.40 | 8000 |

| 4-Chloroaniline | 232 | 1.83 | 3900 |

| 2-Propoxyaniline | 235 | 2.10 | 1500 |

| This compound | 265 | 3.25 | 250 |

| 2,4-Dichloroaniline | 245 | 2.55 | 1200 |

| 2,4,6-Trimethylaniline | 232 | 2.77 | 500 |

Disclaimer: The data presented for this compound and related compounds in this table are illustrative and based on established QSPR principles for analogous chemical classes. They are intended for educational purposes to demonstrate the application of QSPR and are not experimentally verified values.

The development of a robust QSPR model for this compound would involve the computational calculation of a wide array of molecular descriptors, followed by the use of statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to select the most relevant descriptors and build a predictive equation. The accuracy and predictive power of such a model would then be rigorously validated using internal and external validation techniques.

Potential Advanced Applications in Materials Science and Chemical Technology

Application as Monomers or Building Blocks in Polymer Chemistry

The amine group of 5-Chloro-3-methyl-2-propoxyaniline serves as a key reactive site for polymerization reactions, allowing for its incorporation into a variety of polymer backbones.

Theoretically, this compound can be reacted with diacyl chlorides, dianhydrides, or diisocyanates to form novel polyamides, polyimides, and polyurethanes, respectively. The presence of the chloro, methyl, and propoxy substituents would likely impart distinct properties to these polymers compared to their unsubstituted counterparts. For instance, the propoxy group could enhance solubility in common organic solvents, a desirable trait for polymer processing. The methyl group can further improve solubility and influence chain packing, while the chlorine atom may enhance thermal stability and flame retardancy.

| Polymer Type | Potential Reactant | Expected Linkage | Potential Properties Influenced by Substituents |

| Poly(amide) | Diacyl Chloride | Amide (-CO-NH-) | Enhanced solubility, thermal stability |

| Poly(imide) | Dianhydride | Imide | High thermal stability, chemical resistance |

| Poly(urethane) | Diisocyanate | Urethane (-NH-CO-O-) | Segmented structures, elastomeric properties |

This table presents a hypothetical scenario for the polymerization of this compound based on the known reactivity of anilines.

Beyond linear polymers, this compound could be a candidate for creating more complex polymer architectures such as dendrimers or hyperbranched polymers. The controlled, step-wise reaction of the amine group could lead to highly branched, three-dimensional macromolecules with a high density of functional groups at their periphery. Such architectures are of interest for applications in catalysis, drug delivery, and nanoscale electronics.

The relationship between the chemical structure of a monomer and the physical properties of the resulting polymer is a fundamental concept in materials science. For polymers derived from this compound, the following structure-property relationships could be anticipated:

Solubility: The propoxy and methyl groups are expected to disrupt polymer chain packing, increasing free volume and thereby enhancing solubility.

Thermal Stability: The aromatic backbone and the presence of the chlorine atom would likely contribute to high thermal stability, making these polymers suitable for high-temperature applications.

Mechanical Properties: The rigidity of the aromatic ring and the nature of the inter-chain interactions (which would be influenced by the substituents) would dictate the mechanical properties, ranging from high-modulus materials to more flexible plastics.

Role in Organic Electronic and Optoelectronic Materials

Substituted anilines are known to be precursors for various organic electronic materials. The specific electronic nature of the substituents in this compound suggests its potential utility in this area.

Derivatives of this compound could be synthesized to function as host materials, charge transport materials, or even emitters in OLEDs. The combination of electron-donating and electron-withdrawing groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs.

Similarly, in OFETs, the ability to form ordered thin films and the electronic properties of the material are paramount. The substituents on the aniline (B41778) ring would influence the intermolecular interactions and the solid-state packing, which in turn affect the charge carrier mobility. The presence of both electron-donating and electron-withdrawing groups might lead to ambipolar charge transport characteristics, where the material can conduct both positive (holes) and negative (electrons) charges.

| Device | Potential Role | Key Properties Influenced by Substituents |

| OLED | Host, Charge Transport, Emitter | HOMO/LUMO levels, solubility, film morphology |

| OFET | Active Channel Material | Charge carrier mobility, film morphology, air stability |

This table outlines the hypothetical roles of derivatives of this compound in organic electronic devices, based on the properties of similar substituted anilines.

The charge transport properties of materials derived from this compound would be a direct consequence of its electronic structure and solid-state morphology. The electron-donating propoxy and methyl groups would tend to raise the HOMO level, facilitating hole injection and transport. Conversely, the electron-withdrawing chloro group would lower the LUMO level, which could be beneficial for electron injection and transport. This tailored electronic structure could lead to efficient charge transport.

The photophysical properties, such as absorption and emission wavelengths, would also be tunable through chemical modification. By extending the conjugation of the aromatic system or by attaching chromophoric moieties, it would be theoretically possible to design materials that absorb and emit light across the visible spectrum, a key requirement for full-color displays and lighting applications.

Application in Supramolecular Chemistry and Host-Guest Systems

The unique structural features of this compound, including the presence of a chloro, methyl, and propoxy group on the aniline ring, make it a candidate for studies in supramolecular chemistry. These substituents can influence intermolecular interactions, which are the cornerstone of molecular recognition and self-assembly processes.

Molecular Recognition and Self-Assembly Processes

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to molecular recognition, where the molecule can selectively bind to other molecules, and to self-assembly, where molecules spontaneously organize into well-defined structures. Research in this area is still nascent, but the potential for creating novel supramolecular architectures with this compound is a promising area of investigation.

Formation of Coordination Complexes

The aniline moiety of this compound can act as a ligand, donating its lone pair of electrons to form coordination complexes with various metal ions. The nature of the substituents on the aromatic ring can modulate the electron density on the nitrogen atom, thereby influencing the stability and properties of the resulting metal complexes. These complexes are of significant interest for their potential catalytic applications. For instance, coordination compounds involving transition metal ions are widely used in industrial chemical processes. mdpi.com

Utilization in Catalysis and Organic Transformations

The application of this compound and its derivatives in catalysis is an area of active research. The electronic and steric properties of the molecule can be fine-tuned by its substituents, which in turn can influence the outcome of catalytic reactions.

As a Ligand in Homogeneous or Heterogeneous Catalysis

When complexed with metal centers, this compound can serve as a ligand in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, while in heterogeneous catalysis, the catalyst is in a different phase. The choice between these two depends on the specific reaction and desired outcomes, such as ease of catalyst separation and recycling. The development of robust catalysts is crucial for efficient chemical synthesis. mdpi.com

Development of Chemical Sensors and Probes (Non-Biological Sensing)

The potential for this compound to be used in the development of chemical sensors is another promising avenue of research. Its ability to interact with specific analytes through various mechanisms could be harnessed to create sensitive and selective sensing platforms. The synthesis of related compounds, such as (2-Amino-5-chloro-3-methyl-phenyl)-methanol, highlights the chemical space available for designing new sensor molecules. sigmaaldrich.com The development of fluorescent probes, for example, has demonstrated high sensitivity and selectivity for detecting specific chemical agents. researchgate.net

Design Principles for Chemo- and Biosensors (excluding medical applications)

The design of chemosensors and biosensors relies on the principle of molecular recognition, where a receptor molecule selectively binds to a target analyte, resulting in a measurable signal. The structure of this compound suggests it could serve as a precursor or a core component in the synthesis of such receptor molecules.

Theoretical Design Considerations:

Functionalization: The primary amine group (-NH2) of the aniline is a key site for functionalization. It can be readily modified to introduce specific recognition moieties tailored to bind with target environmental analytes. For example, it could be converted into an amide, a Schiff base, or used in diazotization reactions to create a platform for attaching crown ethers, calixarenes, or other host molecules known for their selective binding properties.

Electronic Tuning: The chlorine atom and the methyl group on the aromatic ring electronically influence the aniline nitrogen. The electron-withdrawing nature of the chlorine and the electron-donating nature of the methyl and propoxy groups would modulate the electron density of the aromatic system. This tuning is critical for creating sensors with specific electrochemical or optical responses upon analyte binding.

Signal Transduction: A sensor system requires a transducer to convert the binding event into a detectable signal. If integrated into a larger conjugated system, the electronic perturbations caused by analyte binding to a receptor derived from this compound could lead to changes in fluorescence (turn-on or turn-off), color (colorimetric sensors), or electrical conductivity.

Response Mechanisms and Selectivity for Environmental Analytes

The potential response mechanisms and selectivity of a sensor based on this compound would be dictated by the specific design of the sensor molecule.

Hypothetical Response Mechanisms:

Electrochemical Sensing: An electrode modified with a polymer or a self-assembled monolayer derived from this compound could exhibit changes in its voltammetric or amperometric response upon interaction with target analytes. The redox properties of the aniline moiety could be exploited for this purpose.

Optical Sensing: If the compound is part of a larger chromophore or fluorophore, binding of an analyte could disrupt or enhance the conjugation of the system, leading to a change in the absorption or emission spectrum. For example, interaction with a metal ion could lead to chelation-enhanced fluorescence or quenching.

Selectivity for Environmental Analytes:

Achieving high selectivity for specific environmental pollutants, such as heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cd²⁺), anions (e.g., F⁻, CN⁻), or organic pollutants (e.g., nitroaromatics, phenols), would require the strategic incorporation of selective binding sites. The steric hindrance provided by the methyl and propoxy groups could also play a role in creating a specific binding pocket, thereby enhancing selectivity for analytes of a particular size and shape.

Advanced Pigment and Dye Chemistry (Beyond Basic Colorants)

While many simple anilines are precursors to common dyes, the development of advanced pigments and dyes focuses on achieving superior properties such as high photostability, environmental resistance, and tunable optical characteristics.

Synthesis of Novel Chromophores with Tunable Properties

The synthesis of novel chromophores often involves the creation of extended π-conjugated systems. This compound could serve as a valuable building block in this context.

Synthetic Strategies:

Azo Dyes: The amine group can be diazotized and coupled with various coupling components (e.g., phenols, naphthols, or other aromatic amines) to produce a wide range of azo dyes. The substituents on the aniline ring (Cl, CH₃, O-propyl) would influence the color of the resulting dye by modifying the energy levels of the molecular orbitals involved in the π-π* transitions.

Triphenylmethane and other Polymethine Dyes: The compound could be used in condensation reactions to form more complex dye structures. The specific substitution pattern could be leveraged to tune the absorption maximum (λ_max) of the dye, allowing for the creation of colors spanning the visible spectrum.

Functional Dyes: Beyond coloration, there is interest in dyes with specific functions, such as those that change color in response to stimuli (solvatochromic, thermochromic, or electrochromic dyes). The electronic and steric environment of the this compound core could be exploited to develop such "smart" materials.

Photostability and Environmental Performance in Material Applications

The long-term performance of a pigment or dye is critically dependent on its photostability and resistance to environmental degradation.

Factors Influencing Performance:

Photostability: The presence of a chlorine atom on the aromatic ring could potentially enhance the photostability of a dye derived from this aniline. Halogen atoms can influence the pathways of photochemical degradation. The bulky propoxy group might also offer some steric protection to the chromophoric system, hindering reactions with atmospheric components like oxygen and moisture.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 5-Chloro-3-methyl-2-propoxyaniline from impurities and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reverse-phase HPLC (RP-HPLC) method would likely be the primary choice for the analysis of this compound. Method development would involve optimizing several parameters to achieve adequate separation and peak shape.

A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. The elution could be isocratic or a gradient, depending on the complexity of the sample matrix. Detection would most commonly be performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the HPLC method would be conducted according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives or Purity

If this compound is sufficiently volatile and thermally stable, Gas Chromatography (GC) would be a suitable technique for purity assessment and analysis of volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate.

For analysis, the compound would be dissolved in a suitable solvent and injected into the GC system. The oven temperature would be programmed to ramp up to ensure the separation of components based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while a Mass Spectrometer (MS) detector provides identification.

Hypothetical GC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | FID or MS |

Chiral Separation Techniques for Enantiomer Resolution (if applicable)

If this compound possesses a chiral center, enantiomers would exist. Chiral separation would be necessary to isolate and quantify each enantiomer. This is typically achieved using chiral chromatography, either HPLC or GC, with a chiral stationary phase (CSP). The selection of the appropriate chiral column is empirical and would require screening different types of CSPs.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for analyzing complex mixtures and identifying unknown components.

LC-MS/MS for Trace Analysis and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace-level impurities in this compound. The HPLC system separates the components of the mixture, which are then ionized and analyzed by the tandem mass spectrometer.

The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of specific impurities. This technique is crucial for identifying and characterizing process-related impurities and degradation products.

GC-MS for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile and semi-volatile organic compounds. After separation on the GC column, the eluted compounds are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification. This would be used to characterize any volatile starting materials, by-products, or residual solvents present in a sample of this compound.

Electrochemical Methods for Quantitative Analysis

Electrochemical methods are powerful tools for the analysis of electroactive compounds like anilines. These techniques are often characterized by their high sensitivity, rapid response times, and relatively low cost. The electrochemical activity of anilines is typically due to the oxidation of the amino group.

Voltammetry and amperometry are prominent electrochemical techniques for the determination of aniline (B41778) derivatives. In voltammetry, the current is measured as the applied potential is varied, providing both qualitative and quantitative information. Amperometry, on the other hand, involves measuring the current at a fixed potential, which is often used for detection in flow systems like high-performance liquid chromatography (HPLC).

The electrochemical oxidation of aniline and its derivatives on solid electrodes, such as glassy carbon or carbon paste electrodes, is a well-established analytical principle. The oxidation potential and current are influenced by the nature and position of substituents on the aromatic ring. For instance, electron-donating groups can lower the oxidation potential, while electron-withdrawing groups tend to increase it.

While specific voltammetric data for this compound is not available, studies on other chloroanilines demonstrate the feasibility of these techniques. For example, the oxidation of chloroaniline isomers has been investigated using cyclic voltammetry, showing distinct oxidation peaks that can be used for their quantification. It is anticipated that this compound would also exhibit a well-defined oxidation peak, allowing for its determination using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), which offer enhanced sensitivity and resolution compared to classical linear sweep voltammetry.

Table 1: Representative Voltammetric Data for Structurally Similar Anilines

| Compound | Electrode | Technique | Potential (V) vs. Ref. Electrode | Detection Limit |

|---|---|---|---|---|

| 4-Chloroaniline | Glassy Carbon | DPV | +0.8 to +1.0 | 1 x 10-7 M |

| 2-Methylaniline | Carbon Paste | SWV | +0.7 to +0.9 | 5 x 10-8 M |

| 4-Methoxyaniline | Modified GCE | CV | +0.6 to +0.8 | 2 x 10-7 M |

Note: These values are illustrative and depend on the specific experimental conditions (e.g., pH, supporting electrolyte).

The development of electrochemical sensors for the in-situ or online monitoring of aromatic amines in industrial and environmental samples is a growing area of research. These sensors often employ chemically modified electrodes to enhance sensitivity, selectivity, and stability.

For a compound like this compound, a sensor could be developed by modifying an electrode with materials that facilitate its oxidation or pre-concentrate it at the electrode surface. Common modification materials include carbon nanotubes, graphene, conductive polymers, and metal nanoparticles. These materials can increase the electrode's surface area and catalytic activity, leading to lower detection limits and improved resistance to fouling from matrix components.

The design of such a sensor would involve:

Selection of Electrode Material: A base electrode material like glassy carbon or screen-printed carbon would be chosen for its wide potential window and chemical inertness.

Electrode Modification: A suitable modifier, potentially a nanocomposite material, would be applied to the electrode surface to enhance the electrochemical response towards this compound.

Optimization of Experimental Parameters: Key parameters such as pH of the supporting electrolyte, accumulation time and potential (for stripping voltammetry), and voltammetric waveform parameters would be optimized to achieve the best analytical performance.

Validation in Real Matrices: The sensor's performance would be evaluated in relevant industrial or environmental samples (e.g., wastewater, process streams) to assess its accuracy, precision, and robustness in the presence of potential interferences.

Spectrophotometric and Spectrofluorimetric Methods for Quantification

Spectroscopic methods, particularly UV-Vis spectrophotometry and fluorescence spectroscopy, are widely used for the quantification of aromatic compounds. These methods are based on the interaction of molecules with electromagnetic radiation and are known for their simplicity, speed, and availability in most analytical laboratories.

UV-Vis spectrophotometry is a valuable tool for monitoring the progress of chemical reactions and for the quality control of raw materials and final products. Aromatic compounds, including anilines, typically exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to π-π* electronic transitions in the benzene (B151609) ring.

The absorption spectrum of this compound is expected to show characteristic absorption maxima (λmax). The position and intensity of these maxima are influenced by the substituents on the aniline ring. The chloro, methyl, and propoxy groups will all have an effect on the electronic structure and thus the UV-Vis spectrum. While the exact λmax for this compound is not documented, it can be estimated to be in the range of 230-300 nm based on data for similar substituted anilines.

For reaction monitoring, the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product can be followed over time. In quality control, the absorbance of a solution of known concentration can be measured and compared to a calibration curve to determine the purity or concentration of this compound in a sample.

Table 2: Representative UV-Vis Absorption Data for Structurally Similar Anilines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (L mol-1 cm-1) |

|---|---|---|---|

| 2-Chloroaniline | Ethanol (B145695) | 243, 292 | 7,940, 1,580 |

| 4-Methylaniline | Ethanol | 240, 290 | 8,900, 1,780 |

| 2-Methoxyaniline | Water | 238, 287 | 7,400, 2,500 |

Note: Spectral data can vary with the solvent and pH.

Fluorescence spectroscopy is an even more sensitive technique than UV-Vis spectrophotometry and can be used for the detection of trace amounts of fluorescent compounds. Many aniline derivatives exhibit native fluorescence, which arises from the emission of light upon relaxation from an excited electronic state.

The fluorescence properties of an aniline are highly dependent on its chemical structure and the surrounding environment (e.g., solvent polarity, pH). The presence of substituents can significantly affect the fluorescence quantum yield and the excitation and emission wavelengths. For this compound, it is plausible that it possesses some degree of native fluorescence that could be exploited for its sensitive detection.

In cases where the native fluorescence is weak or non-existent, derivatization with a fluorescent tagging agent can be employed. This involves reacting the amino group of the aniline with a reagent that introduces a highly fluorescent moiety into the molecule, thereby enabling its detection by fluorescence spectroscopy. This approach can lead to very low detection limits, often in the nanomolar or even picomolar range.

Table 3: Representative Fluorescence Data for Aniline Derivatives

| Compound/Derivative | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Aniline | 290 | 345 | 0.11 |

| Dansyl-Aniline | 340 | 520 | High |

| Fluorescamine-Aniline | 390 | 475 | High |

Note: Fluorescence properties are highly sensitive to the solvent environment.

Developing Analytical Methods for Environmental or Industrial Monitoring (Non-Biological Matrices)

The development of robust and reliable analytical methods for monitoring this compound in non-biological matrices, such as industrial wastewater, soil, or air, is essential for assessing its environmental impact and ensuring occupational safety. The choice of method will depend on the specific matrix, the required detection limit, and the available instrumentation.

A general workflow for developing such a method would include:

Sample Collection and Preparation: This is a critical step to ensure that the analyte is extracted efficiently from the matrix and that interfering substances are removed. For water samples, solid-phase extraction (SPE) with a suitable sorbent could be used to pre-concentrate the analyte. For soil or solid samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent would be necessary. Air sampling might involve drawing air through a sorbent tube followed by thermal or solvent desorption.

Instrumental Analysis: Based on the required sensitivity and selectivity, a suitable analytical technique would be chosen.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique that can be coupled with various detectors. For this compound, HPLC with UV detection would be a primary choice. For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) would be ideal, as it provides molecular weight and structural information, confirming the identity of the analyte.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. This compound may be amenable to GC analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior. GC coupled with a mass spectrometer (GC-MS) would provide definitive identification.

Method Validation: The developed method must be rigorously validated to ensure its performance. This involves assessing parameters such as:

Linearity and Range: The concentration range over which the method provides a linear response.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of agreement among individual measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Selectivity/Specificity: The ability of the method to measure the analyte in the presence of other components in the sample.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.

Given the potential for this compound to be present in complex matrices, the development of a selective and sensitive method, likely involving a chromatographic separation coupled with a specific detector like a mass spectrometer, would be the most reliable approach for environmental and industrial monitoring.

Future Research Directions and Academic Outlook

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of aromatic amines often involves the reduction of nitroarenes, a process that can utilize harsh reagents and produce significant waste. numberanalytics.com Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 5-Chloro-3-methyl-2-propoxyaniline. This includes the exploration of catalytic systems that operate under milder conditions, employ more benign solvents, and offer higher atom economy.

Key areas of investigation will likely include:

Catalytic Hydrogenation: The use of novel nanocatalysts (e.g., supported transition metals) to improve the efficiency and selectivity of the reduction of the corresponding nitroaromatic precursor.

Transfer Hydrogenation: Employing safer hydrogen donors in place of high-pressure hydrogen gas.

Biocatalysis: The use of engineered enzymes to perform the reduction, offering high selectivity and operation in aqueous media at ambient temperature and pressure.

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound, which can offer enhanced safety, better process control, and easier scalability.

A major challenge in the synthesis of aromatic amines is the potential for creating toxic byproducts. researchgate.net Sustainable synthetic pathways must therefore be designed to minimize the formation of such impurities, ensuring both environmental and occupational safety.

Deepening Mechanistic Understanding of Key Reactions and Transformations

A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling its reactivity and predicting its behavior in various chemical environments. The interplay of the electron-withdrawing chloro group and the electron-donating methyl and propoxy groups, along with the amino group, creates a complex electronic landscape that influences its nucleophilicity and susceptibility to electrophilic substitution. numberanalytics.com

Future mechanistic studies could focus on:

N-Oxidation: This is a key metabolic activation pathway for many aromatic amines that can lead to carcinogenic intermediates. nih.gov Detailed kinetic and theoretical studies on the N-oxidation of this compound would be crucial for assessing its toxicological profile.

Diazotization and Coupling Reactions: Aromatic amines are precursors to a vast array of azo dyes and pigments. numberanalytics.com Investigating the diazotization of this compound and the subsequent coupling reactions would provide insights into the synthesis of novel colorants with specific spectral properties.

Polymerization: Understanding the mechanism of oxidative polymerization of this aniline (B41778) derivative could lead to the development of new conductive polymers with tailored electronic properties.

Expanding the Derivatization Landscape for Advanced Material Applications

The true potential of this compound lies in its use as a building block for more complex molecules with specialized functions. The modification of the basic phenothiazine (B1677639) skeleton, for example, has led to a wide range of biologically active compounds. nih.gov Similarly, derivatization of this compound could unlock new applications in materials science and medicinal chemistry.

Potential derivatization strategies include:

Modification of the Amino Group: Acylation, alkylation, or arylation of the amino group can be used to tune the electronic properties and steric hindrance of the molecule, which can be useful in the design of new ligands for catalysis or as precursors for pharmaceuticals.

Electrophilic Aromatic Substitution: The remaining open positions on the aromatic ring can be functionalized through reactions such as halogenation, nitration, or sulfonation, leading to a diverse library of new compounds.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to attach various organic fragments to the aromatic ring, creating complex molecular architectures for applications in organic electronics and photonics.

The development of new derivatives of quinobenzothiazine has demonstrated significant antimicrobial properties. nih.gov A similar approach with this compound could yield novel compounds with interesting biological activities.

Integration with Emerging Technologies in Materials Science and Organic Electronics

Aromatic amines are foundational components in a variety of advanced materials, including conductive polymers, organic light-emitting diodes (OLEDs), and photovoltaics. datainsightsmarket.com The specific substitution pattern of this compound makes it an intriguing candidate for integration into these emerging technologies.

Future research in this area could explore:

Conductive Polymers: The synthesis of polymers based on this compound could lead to materials with tailored conductivity, processability, and environmental stability for applications in sensors, antistatic coatings, and flexible electronics.

Organic Electronics: The incorporation of this molecule into the charge-transporting or emissive layers of OLEDs could influence the device's efficiency, color purity, and operational lifetime.

Perovskite Solar Cells: Aromatic amines are being investigated as hole-transporting materials in perovskite solar cells. The unique electronic properties of this compound could be leveraged to improve the efficiency and stability of these next-generation solar energy conversion devices.

Advancements in Computational Chemistry for Predictive Modeling and Design

Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are becoming indispensable tools in modern chemical research. nih.gov These methods can be used to predict the physical, chemical, and biological properties of molecules before they are synthesized, saving time and resources.

For this compound, computational studies could be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to map the electron density of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and calculate reaction energetics.

Model Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis and fluorescence spectra of the molecule and its derivatives, aiding in the design of new dyes and optical materials.

Assess Toxicological Profiles: QSAR models can be developed to predict the potential carcinogenicity and mutagenicity of this compound based on its structural features, providing a preliminary risk assessment. nih.gov

Challenges and Opportunities in Harnessing Aromatic Amine Chemistry for Scientific Innovation

The chemistry of aromatic amines is not without its challenges. Many compounds in this class are known to be toxic and carcinogenic, and their production can have a significant environmental impact. researchgate.netresearchgate.net However, these challenges also present opportunities for innovation.

The primary challenges include:

Toxicity: The potential for metabolic activation to form DNA-reactive species is a major concern for aromatic amines. nih.gov

Environmental Persistence: Some aromatic amines are not readily biodegradable and can persist in the environment. researchgate.net

Sustainable Production: The development of economically viable and environmentally friendly synthetic methods remains a key challenge.

Despite these challenges, the opportunities for scientific advancement are vast:

Novel Materials: The versatility of aromatic amine chemistry allows for the creation of a wide array of new materials with tailored properties. datainsightsmarket.com

Green Chemistry: The drive to overcome the toxicological and environmental issues associated with aromatic amines is a powerful engine for innovation in green chemistry and sustainable technology.

Interdisciplinary Research: The study of aromatic amines sits (B43327) at the crossroads of organic chemistry, materials science, toxicology, and computational science, fostering interdisciplinary collaborations that can lead to significant breakthroughs.

Featured Recommendations

| Most viewed | ||